molecular formula C20H19N3O3S B2560231 methyl 4-(2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate CAS No. 483309-96-2

methyl 4-(2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate

Cat. No. B2560231
CAS RN: 483309-96-2
M. Wt: 381.45
InChI Key: ZBIPTBSDOCKRFD-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .


Physical And Chemical Properties Analysis

1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives have been widely studied for their antimicrobial properties. The presence of the imidazole ring in compounds has been associated with activity against a variety of microbial pathogens. This compound could potentially be explored for its efficacy against bacteria and fungi, contributing to the development of new antibiotics and antifungal agents .

Anticancer Research

The structural features of imidazole-containing compounds have shown promise in anticancer research. The compound could be investigated for its ability to inhibit cancer cell growth and proliferation, possibly acting on specific cellular targets involved in cancer progression .

Anti-inflammatory Applications

Imidazole derivatives are known to exhibit anti-inflammatory properties. Research into the compound’s ability to modulate inflammatory responses could lead to the development of novel anti-inflammatory medications for conditions such as arthritis or asthma .

Antitubercular Potential

Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, the compound’s potential antitubercular activity could be significant. It may serve as a lead compound for the synthesis of new drugs to combat Mycobacterium tuberculosis .

Antiviral and Antiparasitic Uses

The compound’s imidazole core may confer antiviral and antiparasitic properties, making it a candidate for the development of treatments against viral infections and parasitic diseases such as trypanosomiasis .

Enzyme Inhibition

Imidazole-containing compounds can act as enzyme inhibitors, affecting various biochemical pathways. This compound could be studied for its potential to inhibit enzymes that are therapeutic targets in various diseases .

Neurological Disorders

Compounds with an imidazole structure have been implicated in the modulation of neurotransmitter systems. This suggests potential applications in the treatment of neurological disorders, including Alzheimer’s disease and Parkinson’s disease .

Drug Development and Optimization

The compound could be used as a scaffold for the development of new drugs, given its structural complexity and functional groups. It may also aid in the optimization of pharmacokinetic and pharmacodynamic properties of existing drugs .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

properties

IUPAC Name

methyl 4-[[2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-23-17(14-6-4-3-5-7-14)12-21-20(23)27-13-18(24)22-16-10-8-15(9-11-16)19(25)26-2/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIPTBSDOCKRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate

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